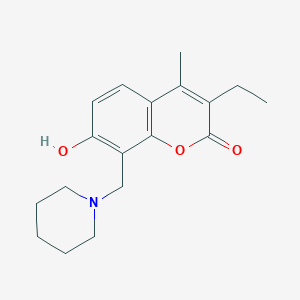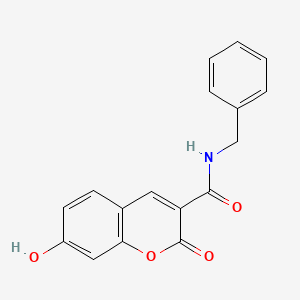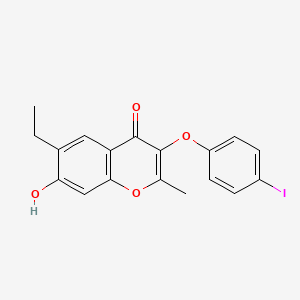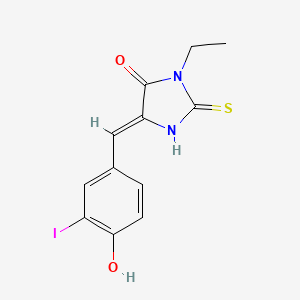![molecular formula C22H25NO3 B5912433 3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5912433.png)
3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one, also known as BDMC, is a synthetic compound that belongs to the class of flavonoids. It has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties.
Mécanisme D'action
The exact mechanism of action of 3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one is not fully understood. However, it has been suggested that 3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one exerts its anti-cancer effects by inducing apoptosis through the activation of caspases and the inhibition of NF-κB signaling pathway. 3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. 3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one in lab experiments is its relatively low toxicity compared to other anti-cancer agents. 3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one has also been found to have good solubility in aqueous solutions, which makes it easier to use in experiments. However, one of the limitations of using 3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one is its low bioavailability, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research on 3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one. One direction is to investigate its potential use in combination with other anti-cancer agents to enhance its therapeutic effects. Another direction is to develop novel formulations of 3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one to improve its bioavailability. Furthermore, more studies are needed to elucidate the exact mechanism of action of 3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one and to identify its molecular targets.
Méthodes De Synthèse
3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 4-methylcoumarin with benzaldehyde, followed by the reduction of the resulting product with sodium borohydride. The final step involves the reaction of the reduced product with diethylamine to yield 3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one.
Applications De Recherche Scientifique
3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one has been extensively studied for its potential use as an anti-cancer agent. It has been found to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer. 3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one has also been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models. In addition, 3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one has been found to have anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic effects.
Propriétés
IUPAC Name |
3-benzyl-8-(diethylaminomethyl)-7-hydroxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-4-23(5-2)14-19-20(24)12-11-17-15(3)18(22(25)26-21(17)19)13-16-9-7-6-8-10-16/h6-12,24H,4-5,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQDPKNOQYZHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2C)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912368.png)
![3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912375.png)
![3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912387.png)
![3-[(3,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912406.png)
![isopropyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B5912422.png)

![7-[(4-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B5912425.png)

![6,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-b][1,2,3]triazolo[4,5-e]pyrazine](/img/structure/B5912440.png)

![(4-bromo-2-{[1-(3,4-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5912465.png)
![5-bromo-N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B5912473.png)